Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate
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Overview
Description
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate is a chemical compound with the empirical formula C10H12BF3KNO2 and a molecular weight of 285.11 g/mol . This compound is commonly used in organic synthesis, particularly in palladium-catalyzed carbon-carbon bond formation reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate can be synthesized through a series of chemical reactions involving the introduction of the trifluoroborate group to the phenyl ring. The synthesis typically involves the following steps:
Formation of the Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with 2-methoxyethylamine to form the intermediate 4-(2-methoxyethylamine)aniline.
Introduction of the Carbonyl Group: The intermediate is then reacted with a carbonylating agent to introduce the carbonyl group, forming 4-(2-methoxyethylamine-1-carbonyl)aniline.
Formation of the Trifluoroborate Salt: Finally, the compound is reacted with potassium trifluoroborate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: This compound lacks the carbonyl and methoxyethylamine groups, making it less versatile in certain synthetic applications.
Potassium 4-vinylphenyltrifluoroborate: This compound contains a vinyl group, which can participate in different types of reactions compared to the methoxyethylamine-1-carbonyl group.
Potassium p-tolyltrifluoroborate: This compound has a methyl group instead of the methoxyethylamine-1-carbonyl group, affecting its reactivity and applications.
Conclusion
This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure and reactivity make it a versatile reagent in the synthesis of complex organic molecules, with applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxyethylcarbamoyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c1-17-7-6-15-10(16)8-2-4-9(5-3-8)11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIRNIUHFHDIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCCOC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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